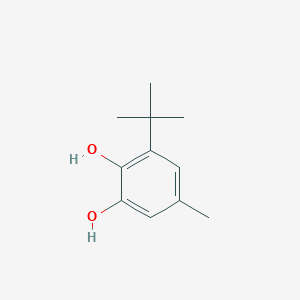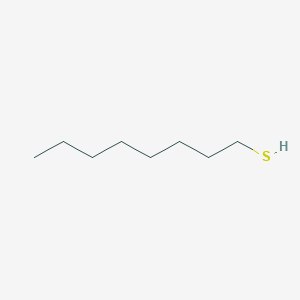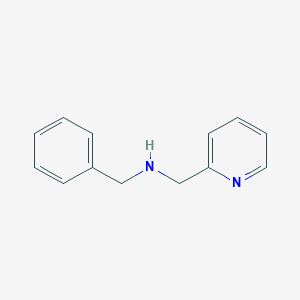![molecular formula C21H19NO5 B094802 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one CAS No. 15358-02-8](/img/structure/B94802.png)
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that belongs to the family of dibenzoquinolines. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been reported to have an effect on the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. In addition, this compound has been reported to have antimicrobial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been extensively studied for its biological activities and has shown promising results in various assays. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully studied and evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the scientific research of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method for maximum yield and purity. Additionally, further studies are needed to evaluate its potential toxicity and side effects in animal models. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Its mechanism of action is not fully understood, but it has been suggested to involve the inhibition of certain enzymes and the modulation of gene expression. Although this compound has shown promising results in various assays, its potential toxicity and side effects need to be carefully studied and evaluated before it can be used in clinical trials.
Synthesemethoden
The synthesis of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves the reaction of 2,9,10-trimethoxy-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. This synthesis method has been reported in various scientific journals and has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15358-02-8 |
|---|---|
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
16-ethoxy-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
FNBGZIDLRGQSAM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
Kanonische SMILES |
CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
Synonyme |
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



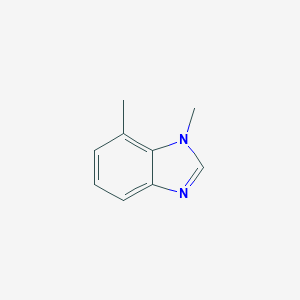

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
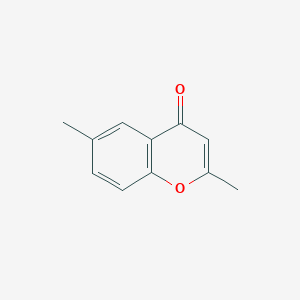
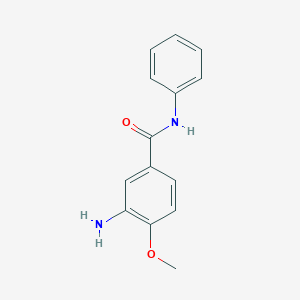



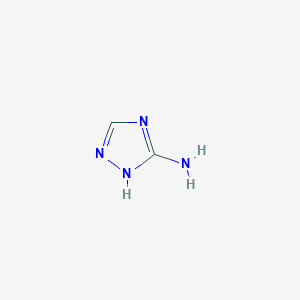
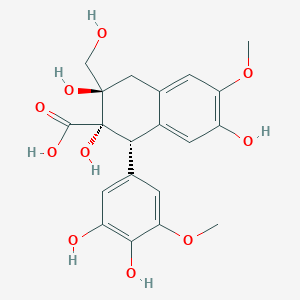
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)
